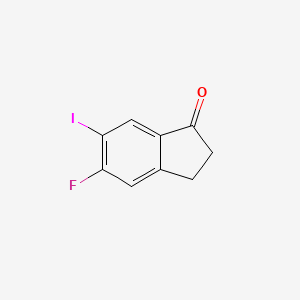
5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-one: is an organic compound that belongs to the class of indenones. This compound is characterized by the presence of both fluorine and iodine atoms attached to the indanone core structure. The molecular formula of this compound is C9H6FIO, and it has a molecular weight of approximately 292.05 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1H-inden-1-one.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaN3 in DMF, thiourea in ethanol.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
Chemistry: 5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and complex organic molecules .
Biology: In biological research, this compound is utilized in the development of fluorescent probes and imaging agents. The presence of fluorine and iodine atoms enhances the compound’s ability to interact with biological targets and emit fluorescence .
Medicine: Its unique structure allows for the design of drugs with specific biological activities, such as anti-inflammatory or anticancer properties .
Industry: In the industrial sector, this compound is employed in the production of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The fluorine and iodine atoms play a crucial role in enhancing the compound’s binding affinity and selectivity .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes.
Receptors: It can bind to receptors on cell surfaces, triggering signaling cascades that influence cell behavior.
Comparison with Similar Compounds
5-Fluoro-2,3-dihydro-1H-inden-1-one: Lacks the iodine atom, resulting in different reactivity and biological properties.
6-Iodo-2,3-dihydro-1H-inden-1-one: Lacks the fluorine atom, affecting its chemical behavior and applications.
2,3-Dihydro-1H-inden-1-one: The parent compound without any halogen substitutions, used as a basic building block in organic synthesis.
Uniqueness: 5-Fluoro-6-iodo-2,3-dihydro-1H-inden-1-one is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C9H6FIO |
|---|---|
Molecular Weight |
276.05 g/mol |
IUPAC Name |
5-fluoro-6-iodo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H6FIO/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2H2 |
InChI Key |
UILOYXCTKKWJLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C=C21)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


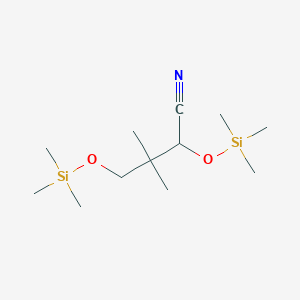
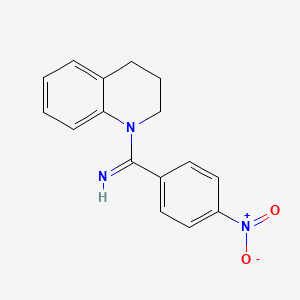
![2-Benzyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B15064133.png)
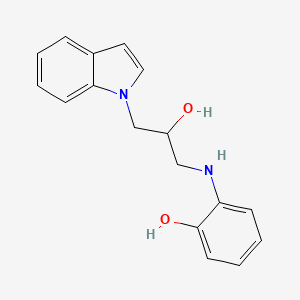

![1-Oxo-2',3',5',6'-tetrahydrospiro[isochroman-3,4'-thiopyran]-4-carboxylic acid](/img/structure/B15064155.png)

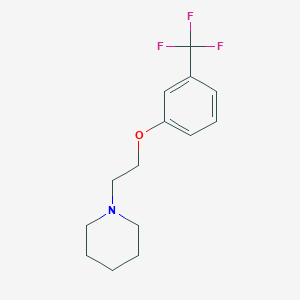
![5,8,9-Trimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B15064169.png)

![Ethyl (2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)carbamate](/img/structure/B15064180.png)
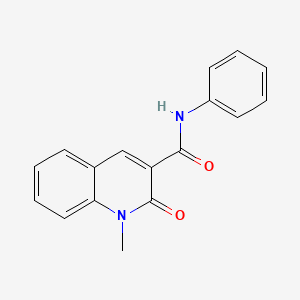
![Carbamic acid, [3-(trimethoxysilyl)propyl]-, 1,1-dimethylethyl ester](/img/structure/B15064197.png)

